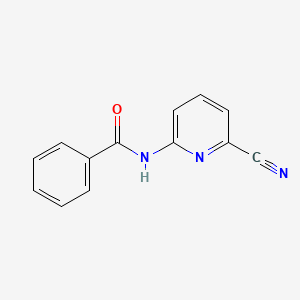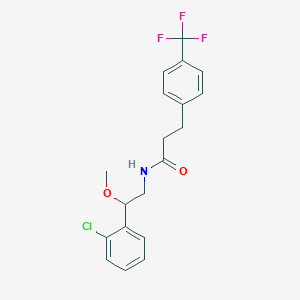
1-((6-(Furan-2-yl)pyridin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((6-(Furan-2-yl)pyridin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as TAK-659 and has been studied for its ability to act as a selective inhibitor of protein kinase BTK (Bruton's tyrosine kinase). The inhibition of BTK has been shown to have therapeutic potential in various diseases, including autoimmune disorders and certain types of cancer.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Researchers have developed novel synthetic routes and derivatives of pyridine and naphthyridine, highlighting the versatility of pyridine-based compounds in organic synthesis and their potential applications in developing pharmaceuticals and materials. These synthetic methodologies often involve reactions with urea derivatives to afford pyrimido[4,5-H][1,6]naphthyridine derivatives, indicating the chemical reactivity and utility of such compounds in constructing complex molecular architectures (Abdelrazek et al., 2010).
Antimicrobial and Anticancer Activities
The antimicrobial and anticancer activities of N-substituted urea derivatives, including those related to pyridine moieties, have been extensively studied. These compounds exhibit moderate to significant biological activities, underscoring their potential as therapeutic agents. For instance, certain N-substituted N′-[6-methyl-2-oxido-1,3,2-dioxaphosphinino(5,4,-b)pyridine-2-yl]ureas show antimicrobial activity, highlighting the potential of pyridine-urea compounds in developing new antimicrobials (Reddy et al., 2003).
Material Science and Supramolecular Chemistry
In material science and supramolecular chemistry, pyridine-urea derivatives are used to design and synthesize new materials with desirable properties. For example, the formation of oligomeric and macrocyclic ureas based on 2,6-diaminopyridine demonstrates the application of these compounds in creating novel polymeric and cyclic structures with potential applications in material science and catalysis (Gube et al., 2012).
Optical and Electronic Properties
The study of the key electronic, optical, and nonlinear optical properties of pyridine-containing compounds is crucial for developing new materials for optoelectronics and photonics. These investigations reveal that certain pyridine derivatives exhibit significant electrooptic properties, making them promising candidates for applications in nonlinear optics and as components in optoelectronic devices (Shkir et al., 2018).
Propriétés
IUPAC Name |
1-[[6-(furan-2-yl)pyridin-3-yl]methyl]-3-(3,4,5-trimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5/c1-25-17-9-14(10-18(26-2)19(17)27-3)23-20(24)22-12-13-6-7-15(21-11-13)16-5-4-8-28-16/h4-11H,12H2,1-3H3,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZXHTSOSYTHAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)NCC2=CN=C(C=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((6-(Furan-2-yl)pyridin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

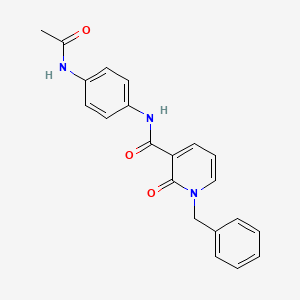
![N-[(2,4-dichlorophenyl)methyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2750293.png)
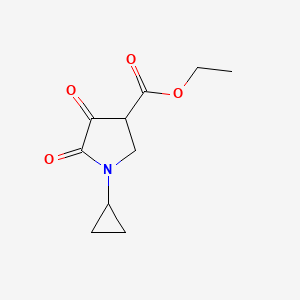
![3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-fluoro-4-methylphenyl)thiophene-2-carboxamide](/img/structure/B2750296.png)
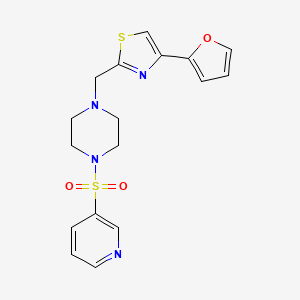
![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-4-(trifluoromethoxy)benzamide](/img/structure/B2750301.png)
![tert-butyl 4-[5-(2-thienyl)-1H-pyrazol-3-yl]tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B2750302.png)

